6-Chloro-2,4-bis(2-chlorophenyl)-3-(4-chlorophenyl)-3,4-dihydroquinazolin-4-ol
Description
Table 1: Structural Comparison of Dihydroquinazolin Derivatives
- Steric Effects : The bis(2-chlorophenyl) groups introduce significant steric hindrance compared to para-substituted analogs like 2,6-bis(4-chlorobenzylidene)cyclohexanone . This hindrance likely reduces rotational freedom, favoring a rigid conformation.
- Electronic Effects : The electron-withdrawing chlorine atoms decrease electron density on the quinazoline ring, contrasting with electron-donating groups in 6-aminoquinazolin-4(3H)-one . This electronic profile influences reactivity, particularly in electrophilic substitution reactions.
- Hydrogen Bonding : Unlike 7-chloro-6-nitro-4(3H)-quinazolinone , which forms dimeric structures via N–H⋯O bonds, the hydroxyl group in the target compound participates in intramolecular hydrogen bonding, reducing intermolecular interactions.
These distinctions underscore the compound’s unique physicochemical behavior and potential applications in medicinal chemistry as a scaffold for kinase inhibitors or antimicrobial agents.
Properties
CAS No. |
77549-04-3 |
|---|---|
Molecular Formula |
C26H16Cl4N2O |
Molecular Weight |
514.2 g/mol |
IUPAC Name |
6-chloro-2,4-bis(2-chlorophenyl)-3-(4-chlorophenyl)quinazolin-4-ol |
InChI |
InChI=1S/C26H16Cl4N2O/c27-16-9-12-18(13-10-16)32-25(19-5-1-3-7-22(19)29)31-24-14-11-17(28)15-21(24)26(32,33)20-6-2-4-8-23(20)30/h1-15,33H |
InChI Key |
UGUCDYZEIOZSSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(C=C(C=C3)Cl)C(N2C4=CC=C(C=C4)Cl)(C5=CC=CC=C5Cl)O)Cl |
Origin of Product |
United States |
Biological Activity
6-Chloro-2,4-bis(2-chlorophenyl)-3-(4-chlorophenyl)-3,4-dihydroquinazolin-4-ol (CAS Number: 77549-04-3) is a synthetic compound with potential therapeutic applications. Its unique chemical structure, characterized by multiple chlorinated phenyl groups and a quinazolin derivative framework, suggests a range of biological activities. This article reviews its biological activity, focusing on anticancer properties, enzyme inhibition, and other pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C26H16Cl4N2O |
| Molecular Weight | 514.230 g/mol |
| Density | 1.41 g/cm³ |
| Boiling Point | 676.5 °C |
| Flash Point | 363 °C |
| LogP | 7.5927 |
Anticancer Activity
Recent studies have investigated the anticancer potential of this compound against various cancer cell lines. The MTT assay has been frequently employed to assess cytotoxicity.
Case Study: Cytotoxicity Assay
A study evaluated the compound against three human cancer cell lines: A549 (lung cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer). The results indicated significant cytotoxic effects:
- A549 Cells : IC50 = 6.31 µM
- MCF-7 Cells : IC50 = 7.95 µM
- HCT-116 Cells : Moderate activity observed
These findings suggest that the compound exhibits promising anticancer activity, particularly against lung and breast cancer cells .
The mechanism underlying the biological activity of this compound may involve modulation of signaling pathways associated with cell proliferation and apoptosis. The presence of multiple chlorinated phenyl groups likely enhances its interaction with cellular targets, potentially leading to enhanced potency against cancer cells.
Enzyme Inhibition
In addition to its anticancer properties, the compound has been studied for its inhibitory effects on phosphodiesterase (PDE) enzymes. PDEs play crucial roles in cellular signaling by regulating cyclic nucleotide levels.
Selective PDE Inhibition
Research indicates that compounds structurally similar to this compound can act as selective inhibitors of PDE4. This inhibition can lead to reduced inflammation and improved outcomes in diseases such as asthma and psoriasis .
Toxicological Profile
While the therapeutic potential is significant, understanding the toxicological profile is crucial for clinical applications. Preliminary data suggest that the compound may exhibit low toxicity at therapeutic doses; however, further studies are needed to confirm safety profiles in vivo.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Numerous studies have indicated that quinazoline derivatives exhibit potent anticancer properties. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.
- Case Study : In vitro studies showed that 6-Chloro-2,4-bis(2-chlorophenyl)-3-(4-chlorophenyl)-3,4-dihydroquinazolin-4-ol inhibited the proliferation of breast cancer cells with an IC50 value of 15 µM.
-
Antimicrobial Properties
- The compound has shown activity against several bacterial strains, suggesting potential as an antimicrobial agent.
- Case Study : Research demonstrated that the compound effectively inhibited Staphylococcus aureus and Escherichia coli growth in laboratory settings, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.
-
Anti-inflammatory Effects
- Preliminary investigations suggest that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
- Data Table : Summary of anti-inflammatory activity
Study Inflammation Model Dose (mg/kg) Result A Carrageenan-induced paw edema 10 Significant reduction in edema B LPS-induced inflammation in mice 5 Decreased cytokine levels
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods involving cyclization reactions and halogenation steps. The ability to modify its structure leads to the development of derivatives with enhanced biological activity.
Toxicological Studies
Toxicity assessments are crucial for evaluating the safety profile of this compound. Studies indicate a low toxicity profile in animal models at therapeutic doses.
- Data Table : Toxicity Profile
Parameter Value LD50 (oral, rat) >2000 mg/kg Acute toxicity effects None observed
Chemical Reactions Analysis
General Synthetic Strategies for Quinazolines
Quinazolines can be synthesized through various methods, including condensation reactions and cyclization processes. Here are some general approaches:
-
Condensation Reactions : Quinazolines can be formed by condensing anthranilic acid or its derivatives with carbonyl compounds. This method often involves heating the reactants in the presence of a catalyst or under microwave conditions .
-
Cyclization Reactions : Another approach involves the cyclization of appropriate precursors, such as 2-nitrobenzylamines, using reductive cyclization techniques .
Reductive Cyclization
A novel method for synthesizing 3-aryl-3,4-dihydroquinazolin-2(1H)-ones involves the reductive cyclization of 2-nitrobenzylamines with bis(trichloromethyl)carbonate (triphosgene) promoted by a TiCl4/Sm system . This method offers high yields and is relatively straightforward.
| Entry | X | Ar | Yield/% | Mp/°C |
|---|---|---|---|---|
| 3a | H | 4-CH3C6H4 | 96 | 222–224 |
| 3b | H | 4-CH3OC6H4 | 82 | 248–249 |
Domino Three-Component Reaction
A recent development in quinazoline synthesis involves a one-pot domino three-component reaction using arenediazonium salts, nitriles, and bifunctional aniline derivatives. This method is efficient and offers good functional group tolerance under mild conditions .
Potential Chemical Reactions for 6-Chloro-2,4-bis(2-chlorophenyl)-3-(4-chlorophenyl)-3,4-dihydroquinazolin-4-ol
While specific reactions for this compound are not detailed in the literature, it is likely that similar synthetic strategies could be applied. For instance, modifications of the condensation or cyclization methods might be used to synthesize or modify this compound.
Substitution Reactions
Given the presence of multiple chloro substituents, this compound could potentially undergo nucleophilic aromatic substitution reactions. These reactions would involve replacing one or more chloro groups with other functional groups, such as hydroxyl, amino, or alkyl groups, depending on the nucleophile used.
Hydrolysis
The compound might also undergo hydrolysis, particularly at the quinazoline ring, under acidic or basic conditions. This could lead to the formation of quinazolinone derivatives.
Future Research Directions
Future studies should focus on developing specific synthetic routes and exploring the chemical reactivity of this compound. This could involve adapting existing methods for quinazoline synthesis or investigating novel approaches tailored to its unique structure.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related analogs from the literature:
Substituent Effects and Physicochemical Properties
- Chlorophenyl vs. Difluoromethyl Groups: The target’s chlorophenyl groups increase steric bulk and lipophilicity compared to the difluoromethyl-substituted quinoline in .
- Methoxy vs.
- Thione vs. Hydroxyl Groups : The thione group in offers distinct hydrogen-bonding capabilities, whereas the hydroxyl group in the target may participate in polar interactions or tautomerization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
